4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves the reaction of 4-hydroxy-2-methylaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine, leading to enhanced neurotransmission. Its antagonistic action on dopamine D2 receptors helps in modulating dopamine levels, which is beneficial in treating certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde oxime hydrochloride
- N-(4-(2-(Dimethylamino)ethoxy)phenyl)acetamide hydrochloride .
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H19ClN2O |
---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H |
InChI Key |
MGBZEYFMGAEKQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN(C)C)N.Cl |
Origin of Product |
United States |
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